molecular formula C8H11NO3 B1287804 methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate CAS No. 362703-30-8

methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate

Katalognummer: B1287804
CAS-Nummer: 362703-30-8
Molekulargewicht: 169.18 g/mol
InChI-Schlüssel: ZOCVBMSJKWEGQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is a chemical compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is primarily explored for its potential as a pharmacological agent due to its affinity for cannabinoid receptors. Research indicates that derivatives of this compound show significant binding affinities for CB1 receptors, suggesting its utility in developing imaging agents and therapeutic drugs targeting the endocannabinoid system.

Key Findings:

  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in treating metabolic disorders.
  • Receptor Binding : It exhibits promising binding affinities (Ki values) for cannabinoid receptors, with one derivative showing a Ki value of 62 nM for CB1 receptors, highlighting its potential as a PET radioligand for imaging applications .

Development of Radioligands

The synthesis of derivatives containing the tetrahydropyran structure has been explored for use as positron emission tomography (PET) radioligands. These compounds are designed to improve metabolic resistance and reduce lipophilicity, making them suitable candidates for imaging brain CB1 receptors.

Case Study:

  • A study developed several derivatives aimed at enhancing the pharmacokinetic properties of imaging agents. One derivative showed high affinity for CB1 receptors while maintaining low CNS penetration, thus minimizing side effects .

The following table summarizes the biological activity of this compound compared to related compounds:

CompoundTarget ReceptorKi Value (nM)Notes
This compoundCB162Potential PET radioligand
Derivative 9mTSPO29Higher affinity than CB1
Derivative 9nCB115.7High selectivity for CB1

Synthetic Applications

In addition to its biological applications, this compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Chemical Reactions:

  • Oxidation : Converts the compound to corresponding carboxylic acids or other oxidized derivatives.
  • Reduction : Can reduce the nitrile group to primary amines.
  • Substitution : The nitrile group can be replaced by other functional groups through nucleophilic substitution reactions .

Biologische Aktivität

Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate (CAS Number: 362703-30-8) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H11NO3C_8H_{11}NO_3 and a molecular weight of 169.18 g/mol. Its structure includes a tetrahydropyran ring, a cyano group, and a carboxylate ester, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The cyano group serves as an electrophile, allowing the compound to participate in nucleophilic attacks, while the carboxylate group can form hydrogen bonds, enhancing binding affinity to target proteins.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding : It exhibits affinity for cannabinoid receptors, particularly CB1 receptors, with reported binding affinities (Ki values) indicating its potential as a pharmacological agent.

Affinity for Cannabinoid Receptors

Research indicates that this compound derivatives demonstrate significant binding affinities for CB1 receptors. One study reported a Ki value of 62 nM for the corresponding derivative, highlighting its potential in developing ligands for imaging or therapeutic applications targeting the endocannabinoid system .

Case Studies and Research Findings

  • JAK1 Inhibition : A related study identified imidazo-pyrrolopyridines as potent JAK1 inhibitors, suggesting that compounds with similar structural motifs to this compound may also exhibit anti-inflammatory properties through JAK1 inhibition .
  • PET Radioligands Development : The synthesis of derivatives containing the tetrahydropyran structure has been explored for use as PET radioligands. These compounds showed reduced lipophilicity and improved metabolic resistance, making them suitable candidates for imaging brain CB1 receptors .
  • Pharmacological Profiles : Various derivatives were synthesized and tested for their pharmacological profiles, revealing a spectrum of activities including receptor selectivity shifts based on minor structural modifications .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to related compounds:

CompoundTarget ReceptorKi Value (nM)Notes
This compoundCB162Potential PET radioligand
Derivative 9mTSPO29Higher affinity than CB1
Derivative 9nCB115.7High selectivity for CB1

Eigenschaften

IUPAC Name

methyl 4-cyanooxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-11-7(10)8(6-9)2-4-12-5-3-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCVBMSJKWEGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587389
Record name Methyl 4-cyanooxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362703-30-8
Record name 2H-Pyran-4-carboxylic acid, 4-cyanotetrahydro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362703-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-cyanooxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-cyanooxane-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl cyanoacetate (2.50 mL, 28.3 mmol) and 2-bromoethyl ether (4.63 mL, 36.8 mol) were dissolved in acetone (50 ml). To this, potassium carbonate (9.78 g, 70.8 mmol) was added and the mixture was heated to reflux for 8 hours. The reaction mixture was filtered and the mother liquid was concentrated. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=7/3) to give methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate (2.93 g, yield: 61%).
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
4.63 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.78 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.